Piclamilast

Übersicht

Beschreibung

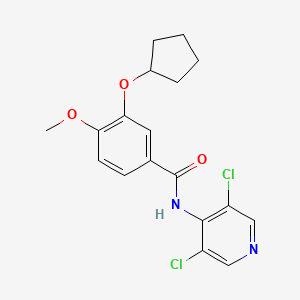

Piclamilast, auch bekannt als RP 73401, ist ein selektiver Inhibitor der Phosphodiesterase 4 (PDE4). Es ist eine Verbindung der zweiten Generation, die ähnliche strukturelle Funktionalitäten wie andere PDE4-Inhibitoren wie Cilomilast und Roflumilast aufweist.

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Benzamid-Kernstruktur. Die Syntheseroute beinhaltet typischerweise folgende Schritte:

Bildung des Benzamid-Kerns: Die Kernstruktur wird durch Reaktion von 4-Methoxybenzoesäure mit Thionylchlorid synthetisiert, um das entsprechende Säurechlorid zu bilden. Dieses Zwischenprodukt wird dann mit 3,5-Dichlor-4-aminopyridin umgesetzt, um den Benzamid-Kern zu bilden.

Cyclopentyloxy-Substitution: Der Benzamid-Kern wird dann in einer nukleophilen Substitutionsreaktion mit Cyclopentanol in Gegenwart einer Base umgesetzt, um die Cyclopentyloxy-Gruppe einzuführen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um this compound in reiner Form zu erhalten

Wissenschaftliche Forschungsanwendungen

Chemie: Piclamilast wird als Referenzverbindung bei der Entwicklung neuer PDE4-Inhibitoren verwendet. Seine Struktur und Hemmaktivität dienen als Grundlage für die Entwicklung potenterer und selektiverer Inhibitoren.

Biologie: Es wurde gezeigt, dass this compound die zytodifferenzierende Wirkung von All-trans-Retinsäure in akuten myeloischen Leukämiezellen verstärkt.

Medizin: this compound wurde auf seine entzündungshemmenden Wirkungen bei der Behandlung von chronisch obstruktiver Lungenerkrankung, bronchopulmonaler Dysplasie und Asthma untersucht. .

Industrie: This compound wird in der pharmazeutischen Industrie als Leitverbindung für die Entwicklung neuer Medikamente verwendet, die auf PDE4 abzielen

Wirkmechanismus

This compound wirkt durch die selektive Hemmung der vier PDE4-Isoformen (PDE4A-D). PDE4 hydrolysiert zyklisches Adenosinmonophosphat (cAMP) zu inaktivem Adenosinmonophosphat (AMP). Die Hemmung von PDE4 durch this compound blockiert die Hydrolyse von cAMP, wodurch der cAMP-Spiegel in den Zellen erhöht wird. Erhöhte cAMP-Spiegel unterdrücken die Aktivität von Immun- und Entzündungszellen, was zu entzündungshemmenden Wirkungen führt .

Wirkmechanismus

Target of Action

Piclamilast, also known as RP-73,401, is a selective PDE4 inhibitor . Its primary targets are the four isoforms of Phosphodiesterase 4 (PDE4A-D) . These isoforms are especially important to inflammatory and immunomodulatory cells .

Mode of Action

This compound functions through the selective inhibition of the four PDE4 isoforms . It shows no inhibition of the other PDEs . The PDE4 isoforms are the most common PDE in inflammatory cells such as mast cells, neutrophils, basophils, eosinophils, T lymphocytes, macrophages, and structural cells such as sensory nerves and epithelial cells .

Biochemical Pathways

PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . Inhibition of PDE4 by this compound blocks the hydrolysis of cAMP, thereby increasing levels of cAMP within cells . Elevated cAMP levels suppress the activity of immune and inflammatory cells .

Result of Action

This compound has been shown to have anti-inflammatory effects . It has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma . A study of PDE4 inhibition in a murine model of allergic asthma showed that this compound significantly improves the pulmonary function, airway inflammation, and goblet cell hyperplasia .

Action Environment

It is known that environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance

Biochemische Analyse

Biochemical Properties

Piclamilast functions through the selective inhibition of the four PDE4 isoforms (PDE4A-D) . It shows no inhibition of the other PDEs . The PDE4 isoforms are especially important to inflammatory and immunomodulatory cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve pulmonary function, reduce airway inflammation, and decrease goblet cell hyperplasia in a murine model of allergic asthma .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDE4, which hydrolyzes cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . Inhibition of PDE4 by this compound blocks the hydrolysis of cAMP, thereby increasing levels of cAMP within cells . Elevated cAMP levels suppress the activity of immune and inflammatory cells .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, one study has shown that this compound post-treatment significantly reduced ischemia/reperfusion (I/R) injury-induced deleterious effects on biochemical parameters of oxidative stress, inflammatory parameters, infarct size, and histopathological changes .

Metabolic Pathways

It is known that this compound functions through the cAMP pathway by inhibiting PDE4 .

Vorbereitungsmethoden

The synthesis of piclamilast involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:

Formation of the benzamide core: The core structure is synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dichloro-4-aminopyridine to form the benzamide core.

Cyclopentyloxy substitution: The benzamide core is then subjected to a nucleophilic substitution reaction with cyclopentanol in the presence of a base to introduce the cyclopentyloxy group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form

Analyse Chemischer Reaktionen

Piclamilast durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate von this compound zu erhalten.

Vergleich Mit ähnlichen Verbindungen

Piclamilast ist mit anderen PDE4-Inhibitoren wie Cilomilast und Roflumilast vergleichbar. Es zeigt einzigartige strukturelle Funktionalitäten, die zu seiner hohen Hemmaktivität auf PDE4B- und PDE4D-Isoformen beitragen. Ähnliche Verbindungen umfassen:

Cilomilast: Ein weiterer PDE4-Inhibitor mit entzündungshemmenden Wirkungen, der zur Behandlung von chronisch obstruktiver Lungenerkrankung eingesetzt wird.

Roflumilast: Ein PDE4-Inhibitor mit einem ähnlichen Wirkmechanismus, der zur Reduktion von Entzündungen bei chronisch obstruktiver Lungenerkrankung eingesetzt wird

Die einzigartigen strukturellen Merkmale und die hohe Selektivität von this compound für PDE4-Isoformen machen es zu einer wertvollen Verbindung bei der Entwicklung neuer therapeutischer Mittel, die auf entzündliche Erkrankungen abzielen.

Eigenschaften

IUPAC Name |

3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRUXBQSQLKHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040227 | |

| Record name | Piclamilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144035-83-6 | |

| Record name | Piclamilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piclamilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piclamilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piclamilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144035-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM58D7C3ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Piclamilast?

A1: this compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's interaction with PDE4 influence cellular signaling pathways?

A2: By inhibiting PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) within cells. This leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, particularly those associated with inflammation and immune responses. [, , , , , , , , , , , , , , , ]

Q3: What specific cellular responses are affected by this compound-mediated PDE4 inhibition?

A3: this compound has been shown to inhibit various cellular processes associated with inflammation, including:

- Neutrophil activity: Reduces neutrophil infiltration, myeloperoxidase (MPO) activity, and superoxide anion production. [, , , , ]

- Cytokine production: Suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-8, and KC, while potentially restoring IL-10 levels. [, , , , , , ]

- Airway smooth muscle contraction: Attenuates bronchoconstriction induced by allergens and spasmogens. [, , , ]

- Cell proliferation and apoptosis: Can both inhibit and enhance cell proliferation depending on cell type and context. Additionally, it can modulate apoptosis-related gene expression in response to oxidative stress. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H21Cl2N3O4 and a molecular weight of 446.31 g/mol.

Q5: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic details are not provided in the provided abstracts, the synthesis and structural confirmation by 1H NMR, MS, and elemental analysis are mentioned. []

Q6: Are there studies exploring the material compatibility and stability of this compound under various conditions?

A6: The provided abstracts primarily focus on the biological activity and pharmacological characterization of this compound. Information regarding material compatibility and stability under various conditions is not explicitly discussed.

Q7: Does this compound possess any catalytic properties?

A8: No, this compound functions as an enzyme inhibitor, specifically targeting PDE4. It does not possess inherent catalytic properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been employed to study this compound?

A9: Yes, molecular docking studies have been conducted using this compound as a reference compound to investigate potential inhibitors of PDE4B, a specific subtype of PDE4. These studies aim to identify novel compounds with improved selectivity and reduced side effects compared to pan-PDE4 inhibitors. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies examining the SAR of this compound and related compounds have revealed key structural features essential for PDE4 inhibitory activity and selectivity.

- 3-Cyclopentyloxy-4-methoxyphenyl group: This moiety appears crucial for interaction with the PDE4 catalytic site. [, ]

- Substitutions at the 2'-position: Introducing alkoxy groups at this position can influence the "soft drug" properties, potentially leading to improved pharmacokinetic profiles and reduced side effects. []

- Modifications at the 5-position of the 1,2,4-oxadiazole ring: Incorporating cyclic rings with heteroatoms at this position can significantly impact PDE4 inhibitory potency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)